molecular formula C17H21ClN6O2 B611418 Tomivosertib hydrochloride CAS No. 1849590-02-8

Tomivosertib hydrochloride

Cat. No. B611418
M. Wt: 376.845
InChI Key: WBGPPUUXCGKTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tomivosertib, also known as eFT508 is a MNK1/2 inhibitor. Tomivosertib binds to and inhibits the activity of MNK1 and 2. This prevents MNK1/2-mediated signaling, and inhibits the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E), that regulate the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival and immune signaling.

Scientific Research Applications

Acute Myeloid Leukemia (AML) Treatment

Tomivosertib hydrochloride has shown potential in treating acute myeloid leukemia (AML). It effectively blocks eIF4E phosphorylation in AML cells, correlating with the suppression of cellular viability and leukemic progenitor colony formation. Notably, when combined with Venetoclax, Tomivosertib demonstrates synergistic anti-leukemic responses in AML cell lines (Suárez et al., 2021).

Enhancing CAR T Cell Activity

Research indicates that Tomivosertib can significantly increase T cell memory populations in both primary murine and human T cells. It has been shown to bias T cell differentiation towards a TCM population without adversely affecting T cell proliferation, interferon-γ production, or cytotoxic function. This property makes it a promising candidate for enhancing CAR T cell activity, particularly in treatments targeting hematopoietic malignancies like leukemia and non-Hodgkin’s lymphoma (Goel et al., 2019).

Glioblastoma Treatment

In glioblastoma, Tomivosertib has been found to inhibit growth and induce apoptosis in various glioblastoma cell lines. It disrupts endothelial cell capillary network formation and survival in glioblastoma. The drug acts by suppressing MNK-dependent eIF4E phosphorylation and activation, making it a potentially effective addition to glioblastoma treatment strategies, particularly in overcoming chemo-resistance (Zhang, Zhao, & Xu, 2023).

Gastric Cancer Chemotherapy Sensitization

Tomivosertib has been shown to sensitize gastric cancer to chemotherapy. It preferentially sensitizes these cancers to chemotherapy by suppressing MNK-eIF4E-β-catenin, exhibiting higher efficacy than other MNK inhibitors. This finding provides a preclinical basis for initiating clinical trials using Tomivosertib in combination with chemotherapy for gastric cancer (Yang et al., 2022).

Colorectal Cancer Treatment

A study on Tomivosertib in combination with avelumab, a checkpoint inhibitor antibody, for treating colorectal cancer showed promising results. The combination was found to have an acceptable safety profile with signs of activity, suggesting the potential of Tomivosertib in treating microsatellite stable colorectal cancer (Hubbard et al., 2019).

properties

CAS RN

1849590-02-8

Product Name

Tomivosertib hydrochloride

Molecular Formula

C17H21ClN6O2

Molecular Weight

376.845

IUPAC Name

6'-((6-aminopyrimidin-4-yl)amino)-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione hydrochloride

InChI

InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H

InChI Key

WBGPPUUXCGKTSC-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tomivosertib HCl;  hydrochloride;  Tomivosertib HCl;  eFT508;  eFT-508;  eFT 508;  eFT508 hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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